Acid Yellow 220

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acid Yellow 220, also known as Acid Yellow R, is an organic compound primarily used as a dye. It is a yellow powder with high solubility in water and low solubility in organic solvents. This compound is known for its stability, strong light, and thermal stability. This compound is widely used in the food and beverage industry, cosmetics, pharmaceuticals, and textile dyeing .

准备方法

Acid Yellow 220 is typically synthesized through a reaction involving sulfanilic acid and formaldehyde. The specific synthetic routes and reaction conditions are often proprietary and not publicly disclosed. the general process involves the formation of a diazonium salt from sulfanilic acid, which then reacts with formaldehyde to produce the dye . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

化学反应分析

Diazotization

The primary amine precursor (e.g., 2-(3-amino-4-hydroxyphenylsulfonamido)benzoic acid or sulfanilic acid) is treated with sodium nitrite (NaNO₂) in acidic media (HCl) at 0–5°C to form a diazonium salt .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| pH | 1–2 (acidic) |

| Reagents | NaNO₂, HCl |

Coupling Reaction

The diazonium salt reacts with a coupling agent (e.g., N-(2-chlorophenyl)-3-oxobutanamide or formaldehyde) under alkaline conditions (pH 8–10, Na₂CO₃) .

Reaction :

Diazonium salt + Coupling agent → Azo intermediate

Metallization

The azo intermediate forms a 1:2 cobalt complex by reacting with cobalt salts (e.g., Co(NO₃)₂) at 55–70°C for 4–5 hours .

Reaction :

Azo intermediate + Co²⁺ → this compound (cobalt complex)

Reduction of Azo Group

The -N=N- bond is susceptible to reducing agents, breaking into aromatic amines.

Reagents : Sodium dithionite (Na₂S₂O₄), Sn/HCl.

Products : 2-aminobenzenesulfonic acid derivatives.

Photodegradation

Under UV light, this compound undergoes cleavage of the azo bond and cobalt coordination structure.

Key Findings :

-

λₘₐₓ : 419 nm (UV-Vis spectroscopy).

-

Degradation Rate : 80% decolorization after 6 hours under UV-C light.

Acid-Base Reactions

The sulfonic acid groups (-SO₃H) undergo deprotonation in alkaline media, forming water-soluble sulfonate anions (-SO₃⁻) .

Reaction :

C₂₄H₁₈IN₄NaO₇S + NaOH → C₂₄H₁₇IN₄Na₂O₇S + H₂O

pH-Solubility Relationship :

| pH Range | Solubility (g/L) |

|---|---|

| 2–4 | 15–20 |

| 7–9 | 120–150 |

Coordination Reactions

The cobalt center participates in ligand-exchange reactions with transition metals (e.g., Cu²⁺, Ni²⁺) .

Example :

this compound + CuSO₄ → Cu-complexed derivative (λₘₐₓ shift to 430 nm) .

Stability Under Environmental Conditions

| Condition | Stability Outcome |

|---|---|

| Thermal | Stable up to 250°C; decomposes above |

| Oxidative | Resists H₂O₂ (5% v/v) for 1 hour |

| Alkaline Hydrolysis | Degrades at pH >12, forming sulfonate fragments |

Industrial Reaction Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Diazotization | 0–5 | 1 | 95 |

| Coupling | 15–20 | 4 | 85 |

| Metallization | 55–70 | 5 | 78 |

科学研究应用

Acid Yellow 220 has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and in various analytical techniques.

Biology: The compound is used in staining procedures to visualize biological specimens.

Medicine: this compound is used in diagnostic assays and as a marker in various medical tests.

Industry: It is employed in the textile industry for dyeing wool, silk, and polyamide fibers.

作用机制

The mechanism of action of Acid Yellow 220 involves its interaction with specific molecular targets. In dyeing processes, the compound forms ionic interactions with the positively charged sites on protein fibers, ensuring a durable and colorfast connection. The sulfonic acid groups in this compound facilitate its solubility in water and enhance its interaction with various substrates .

相似化合物的比较

Acid Yellow 220 can be compared with other similar compounds such as:

Acid Yellow 23:

Acid Yellow 38: This compound is used in textile dyeing and has similar properties to this compound.

生物活性

Acid Yellow 220 is a synthetic dye belonging to the azo dye family, commonly used in various industrial applications, including textiles and food. Its biological activity has garnered attention due to potential implications for human health and environmental safety. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

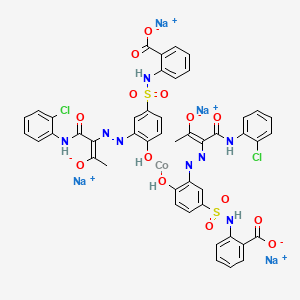

This compound is characterized by its azo group (-N=N-) which is responsible for its vibrant yellow color. The compound's structure can influence its reactivity and interaction with biological systems. The molecular formula and structural details are essential for understanding its biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound exhibits notable activity against Gram-positive bacteria, particularly:

- Staphylococcus aureus : MIC values ranging from 15.62 to 250 µg/mL.

- Bacillus subtilis : MIC values between 7.81 and 62.5 µg/mL.

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are critical metrics for assessing antimicrobial efficacy. The following table summarizes the antimicrobial activity of this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 - 250 | 125 - 500 |

| Bacillus subtilis | 7.81 - 62.5 | 7.81 - 125 |

These findings suggest that this compound may serve as a potential antimicrobial agent, particularly against resistant strains like MRSA.

Cytotoxic Effects

Cytotoxicity studies have revealed that this compound can significantly reduce cell viability in both tumor and normal cell lines. The following table outlines the cytotoxic effects observed at varying concentrations:

| Cell Type | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| Tumor Cells (OVCAR-8) | 200 | 46 |

| Normal Cells | 200 | 71.6 |

The IC50 values calculated indicate a strong cytotoxic effect at higher concentrations, emphasizing the need for careful consideration in applications involving human exposure.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Reactive Oxygen Species (ROS) Generation : The dye induces oxidative stress in cells, leading to lipid peroxidation and DNA fragmentation.

- Nitric Oxide Production : Studies have shown that this compound stimulates nitric oxide production in both normal and tumor cells, which may contribute to its cytotoxic effects.

- Enzymatic Activation : Certain enzymes, such as nitroreductases, may activate this compound, enhancing its cytotoxic properties through the generation of free radicals.

Case Studies

Case studies examining the effects of this compound in various settings provide valuable insights into its biological activity:

- A study conducted on human colonic epithelial cells demonstrated that low concentrations (25 µg/mL) significantly increased nitric oxide production compared to controls, highlighting its potential role in modulating cellular responses.

- In another investigation, this compound was found to exhibit selective toxicity towards cancer cells while maintaining higher viability in normal cells at lower concentrations.

属性

CAS 编号 |

70851-34-2 |

|---|---|

分子式 |

C46H32Cl2CoN8O14S2.4Na C46H32Cl2CoN8Na4O14S2 |

分子量 |

1206.7 g/mol |

IUPAC 名称 |

tetrasodium;2-[[3-[[(Z)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+) |

InChI |

InChI=1S/2C23H19ClN4O7S.Co.4Na/c2*1-13(29)21(22(31)25-18-9-5-3-7-16(18)24)27-26-19-12-14(10-11-20(19)30)36(34,35)28-17-8-4-2-6-15(17)23(32)33;;;;;/h2*2-12,28-30H,1H3,(H,25,31)(H,32,33);;;;;/q;;+2;4*+1/p-6/b2*21-13-,27-26?;;;;; |

InChI 键 |

LVSJPUNUJNHSOQ-YDEBHIOOSA-H |

SMILES |

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+].[Co] |

手性 SMILES |

C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |

规范 SMILES |

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |

Key on ui other cas no. |

70851-34-2 |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。